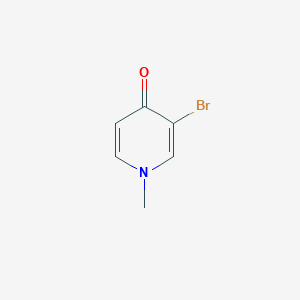
1-chloropropan-2-yl carbonochloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-chloropropan-2-yl carbonochloridate is a chloroformate derivative commonly used in organic synthesis. It is a colorless liquid with a pungent odor and is highly reactive. This compound is often utilized as a reagent for introducing the chloroformate functional group in various chemical reactions.
Vorbereitungsmethoden
1-chloropropan-2-yl carbonochloridate can be synthesized through several methods. One common synthetic route involves the reaction of 1-chloropropan-2-ol with phosgene under controlled conditions. The reaction typically requires a solvent such as chloroform and is carried out at low temperatures to ensure the stability of the product. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to obtain a high-purity product.
Analyse Chemischer Reaktionen
1-chloropropan-2-yl carbonochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, carbonates, and thiocarbonates.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-chloropropan-2-ol and carbon dioxide.
Reduction: It can be reduced to form 1-chloropropan-2-ol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like pyridine or triethylamine, solvents like dichloromethane or chloroform, and temperatures ranging from room temperature to slightly elevated temperatures. Major products formed from these reactions depend on the specific nucleophile or reducing agent used.
Wissenschaftliche Forschungsanwendungen
1-chloropropan-2-yl carbonochloridate has several scientific research applications:
Biology: It can be used in the modification of biomolecules, such as the protection of hydroxyl and amino groups in peptides and proteins.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-chloropropan-2-yl carbonochloridate exerts its effects involves the formation of a reactive intermediate, which can then react with nucleophiles to form various products. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used. For example, in the presence of an amine, it forms a carbamate through nucleophilic substitution.
Vergleich Mit ähnlichen Verbindungen
1-chloropropan-2-yl carbonochloridate can be compared with other chloroformate derivatives such as:
Propargyloxycarbonyl chloride: Similar in reactivity but used for different synthetic applications.
Methyl chloroformate: Less reactive and used in different types of organic synthesis.
Ethyl chloroformate: Similar in reactivity but with different physical properties and applications.
The uniqueness of this compound lies in its specific reactivity and the types of products it can form, making it valuable in various fields of research and industry.
Eigenschaften
CAS-Nummer |
817-80-1 |
|---|---|
Molekularformel |
C4H6Cl2O2 |
Molekulargewicht |
157 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



